Sazetidine A hydrochloride
Description
Genesis and Early Characterization of Sazetidine A
Sazetidine A was developed as a novel nicotinic ligand with a distinct pharmacological profile compared to traditional agonists, antagonists, and partial agonists. nih.gov It is chemically identified as 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol, and its dihydrochloride (B599025) salt is commonly used in research settings. psychogenics.comscbt.com The synthesis of Sazetidine A and its analogues was part of a broader effort to explore structure-activity relationships among isoxazolylpyridine ethers and other compounds targeting nAChRs. barrowneuro.orgnih.gov
Early characterization studies revealed that Sazetidine A possesses a remarkable and highly selective binding affinity for the α4β2 subtype of nAChRs. nih.gov Initial findings reported a binding affinity (Ki) of approximately 0.5 nM for the α4β2 nAChR subtype, with a selectivity ratio of about 24,000-fold over the α3β4 subtype. nih.gov This high degree of selectivity was a significant step forward in developing tools to study specific nAChR functions. nih.gov
A defining feature identified in its early characterization was its unusual mechanism of action. Initially, Sazetidine A was proposed to be a "silent desensitizer," a compound that desensitizes α4β2 nAChRs without first causing activation. nih.gov This action is attributed to its very high affinity for the desensitized state of the receptor and a much lower affinity for its resting state. nih.gov However, subsequent research provided a more nuanced understanding, showing that its functional effect depends on the receptor's subunit stoichiometry. researchgate.netsmolecule.com
Table 1: Chemical Properties of Sazetidine A Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₂·2HCl rndsystems.combio-techne.com |
| Molecular Weight | 333.25 g/mol rndsystems.combio-techne.com |
| CAS Number | 2455450-63-0 rndsystems.combio-techne.com |
Foundational Role in Nicotinic Acetylcholine (B1216132) Receptor Ligand Discovery
The unique properties of Sazetidine A have made it a foundational tool in the discovery and development of new nAChR ligands. smolecule.comresearchgate.net Its high selectivity for α4β2 receptors allows researchers to isolate and study the specific roles of this receptor subtype, which is implicated in nicotine (B1678760) addiction, cognitive processes, and certain neurological disorders. nih.govnih.govresearchgate.net
The compound's dual nature—acting as a silent desensitizer or a partial agonist depending on the specific arrangement of α4 and β2 subunits within the receptor—provides a sophisticated means to probe receptor function. researchgate.netsmolecule.comrndsystems.com For instance, Sazetidine A acts as a full agonist on α4(2)β2(3) nAChRs while having minimal efficacy on α4(3)β2(2) stoichiometries. researchgate.net This allows for the precise manipulation of nAChR activity, helping to distinguish between the physiological consequences of receptor activation versus receptor desensitization. researchgate.net This characteristic is particularly valuable for understanding the effects of nicotine and for designing new drugs. nih.govresearchgate.net
Research leveraging Sazetidine A has provided insights into the therapeutic potential of targeting α4β2 nAChRs for conditions such as nicotine dependence, pain, and depression. nih.govrndsystems.comacs.org It has served as a lead compound for the synthesis of new analogues with potentially improved pharmacological profiles. nih.govacs.org By using Sazetidine A as a reference, scientists can design new compounds that selectively desensitize α4β2 receptors, a strategy considered promising for treating nicotine and alcohol addiction. researchgate.netacs.org Its effectiveness in animal models, such as reducing nicotine self-administration in rats, further cements its role as a critical tool for preclinical drug discovery. rndsystems.combio-techne.comresearchgate.net
Table 2: Pharmacological Profile of Sazetidine A
| Parameter | Receptor Subtype | Value |
|---|---|---|
| Binding Affinity (Ki) | α4β2 | 0.26 - 0.5 nM nih.govrndsystems.combio-techne.com |
| Binding Affinity (Ki) | α3β4 | 54 nM rndsystems.combio-techne.com |
| Functional Activity (EC₅₀) | nAChR-stimulated dopamine (B1211576) release | 1.1 nM smolecule.comrndsystems.combio-techne.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1197329-42-2 |
|---|---|
Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
6-[5-[[(2S)-azetidin-2-yl]methoxy]-3-pyridinyl]hex-5-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;/h9-11,14,17-18H,1-2,4,6-8,12H2;1H/t14-;/m0./s1 |
InChI Key |
KWQOEGGWZHGKHO-UQKRIMTDSA-N |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO.Cl |
Canonical SMILES |
C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl |
Synonyms |
6-[5-[(2S)-2-Azetidinylmethoxy]-3-pyridinyl]-5-hexyn-1-ol dihydrochloride |
Origin of Product |
United States |
Elucidation of Sazetidine a Dihydrochloride Mechanisms at Nicotinic Acetylcholine Receptors Nachrs
Subtype Selectivity and Binding Kinetics of Sazetidine A at nAChRs
Sazetidine A dihydrochloride (B599025) demonstrates a distinct preference for certain nAChR subtypes, which is a key aspect of its pharmacological profile.
High Affinity and Selective Binding to α4β2 nAChRs
Sazetidine A exhibits a remarkably high binding affinity for the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors. frontiersin.orgduke.edubsb-muenchen.denih.gov Research indicates that it binds with a high degree of selectivity to these receptors. bsb-muenchen.denih.gov This strong affinity is quantified by its low inhibition constant (Ki), which has been reported to be approximately 0.26 nM to 0.5 nM for α4β2 nAChRs. nih.govsmolecule.comtocris.com This potent binding underscores its specificity for this particular receptor subtype. frontiersin.org
Comparative Binding Profiles Across Diverse nAChR Subtypes (e.g., α3β4)
In contrast to its high affinity for α4β2 nAChRs, Sazetidine A shows significantly lower affinity for other nAChR subtypes, such as the α3β4 receptor. frontiersin.orgacs.org The binding affinity for the human α3β4 nAChR has been reported with a Ki value of 52-54 nM. smolecule.comtocris.comnih.gov This results in a high selectivity ratio of α3β4 to α4β2, which can be as high as 24,000 in rat receptors, highlighting its preference for the α4β2 subtype. bsb-muenchen.denih.gov However, this selectivity ratio is lower in human receptors, primarily due to a higher binding affinity at the human α3β4 nAChR compared to the rat counterpart. nih.gov Studies on other subtypes indicate that Sazetidine A also acts as a full agonist at α3β4* and α7 nAChRs and a partial agonist at α4β4* and α6β2* receptors. biorxiv.orgnih.gov
Binding Affinity of Sazetidine A at Different nAChR Subtypes
| Receptor Subtype | Binding Affinity (Ki) | Species |
|---|---|---|
| α4β2 | 0.26 - 0.64 nM smolecule.comtocris.comnih.gov | Human, Rat |
| α3β4 | 52 - 54 nM smolecule.comtocris.comnih.gov | Human |
Agonistic and Desensitizing Modulations of nAChRs by Sazetidine A
The interaction of Sazetidine A with nAChRs is complex, involving both activation (agonism) and a subsequent reduction in receptor response (desensitization).
Stoichiometry-Dependent Activation and Desensitization of α4β2 nAChRs (α4₂β2₃ vs. α4₃β2₂)
The α4β2 nAChRs can assemble in two primary stoichiometries: (α4)₂ (β2)₃ and (α4)₃ (β2)₂. acs.orgacs.org Sazetidine A's effect is highly dependent on this subunit arrangement. duke.eduacs.org It acts as a potent, full agonist on the (α4)₂ (β2)₃ stoichiometry. nih.govresearchgate.net Conversely, it demonstrates very low efficacy, acting as a partial agonist with only about 6% efficacy, on the (α4)₃ (β2)₂ stoichiometry. acs.orgresearchgate.net This is because Sazetidine A selectively activates at the α4/β2 interface but not at the α4/α4 interface present in the (α4)₃ (β2)₂ configuration. nih.govplos.org This selective activation profile is a unique characteristic of Sazetidine A. acs.org
Differential Efficacy and Desensitization across Heteromeric and Homomeric nAChR Subunits (e.g., α4β4, α3β4, α6β2*, α7)**
The functional effects of Sazetidine A extend to other nAChR subtypes, where it also displays varied efficacy. biorxiv.org It has been shown to be a full agonist at α3β4* and α7 nAChRs, and a partial agonist at α4β4* and α6β2* receptors. nih.gov Like nicotine (B1678760), Sazetidine A induces a prolonged desensitization of nAChRs that can last for an extended period. duke.edunih.gov For instance, while it acts as a full agonist on α7 receptors, it also causes their desensitization. biorxiv.orgnih.gov
Functional Activity of Sazetidine A at Various nAChR Subtypes
| nAChR Subtype | Functional Effect |
|---|---|
| α4β2 ((α4)₂ (β2)₃) | Full Agonist nih.govresearchgate.net |
| α4β2 ((α4)₃ (β2)₂) | Partial Agonist (low efficacy) acs.orgresearchgate.net |
| α3β4* | Full Agonist biorxiv.orgnih.gov |
| α7 | Full Agonist and Desensitizer biorxiv.orgnih.gov |
| α4β4* | Partial Agonist nih.gov |
Characterization as a "Silent Desensitizer" and Partial Agonist
Initially, Sazetidine A was described as a "silent desensitizer," a compound that desensitizes α4β2 nAChRs without first activating them. frontiersin.orgbsb-muenchen.denih.gov This was based on observations that pre-incubation with Sazetidine A potently blocked nicotine-stimulated receptor function, suggesting it binds with high affinity to the desensitized state of the receptor. bsb-muenchen.denih.gov However, further research revealed its agonistic properties, particularly at the (α4)₂ (β2)₃ stoichiometry of the α4β2 receptor. researchgate.net Therefore, a more complete description of Sazetidine A is that of a selective partial agonist and a potent desensitizing agent. frontiersin.orgduke.edutocris.com Its ability to induce prolonged desensitization is a key feature of its mechanism of action. frontiersin.orgbiorxiv.org
Sazetidine A Interaction with α7 Nicotinic Acetylcholine Receptors
Sazetidine A, primarily recognized for its high affinity for α4β2 nicotinic acetylcholine receptors (nAChRs), also demonstrates significant interaction with the α7 subtype of these receptors. nih.gov Its activity at α7 nAChRs is characterized by a complex profile of initial activation followed by a state of prolonged desensitization. nih.govbiorxiv.org
Research has confirmed that Sazetidine A can directly activate native α7 nAChRs. nih.gov In studies using human neuroblastoma SH-SY5Y cells, which endogenously express α7 nAChRs, Sazetidine A was shown to elicit increases in intracellular calcium. nih.gov This response indicates direct agonist activity at the receptor. The potency of this activation, however, varies across different experimental systems. One study reported an EC₅₀ value of 4.2 µM for this activation in SH-SY5Y cells. nih.gov Another study, using a fluorescence assay on cell lines expressing human α7 AChRs, identified Sazetidine A as a full agonist with an EC₅₀ of 1.2 µM. plos.org
Following this initial activation, Sazetidine A induces a profound and concentration-dependent desensitization of α7 nAChRs. nih.govbiorxiv.org This means the receptor becomes unresponsive to subsequent stimulation. This desensitizing effect was demonstrated by pre-incubating cells with Sazetidine A, which then significantly weakened the response to a selective α7 agonist, PNU-282987. nih.gov The potency of Sazetidine A as a desensitizing agent at α7 nAChRs was determined to be an IC₅₀ of 476 nM in SH-SY5Y cells and 174 nM in another study. nih.govpa2online.org This dual action as both an agonist and a potent desensitizer highlights a complex interaction at the α7 nAChR. biorxiv.org
Table 1: Potency of Sazetidine A at α7 nAChRs
| Parameter | Cell Line/System | Value | Reference |
|---|---|---|---|
| Activation (EC₅₀) | SH-SY5Y Cells | 4.2 µM | nih.gov |
| Activation (EC₅₀) | Human α7 AChR Cell Line | 1.2 µM | plos.org |
| Desensitization (IC₅₀) | SH-SY5Y Cells | 476 nM | nih.gov |
| Blockade (IC₅₀) | Not Specified | 174 nM | pa2online.org |
The interaction of Sazetidine A with α7 nAChRs is significantly influenced by positive allosteric modulators (PAMs), such as PNU-120596. nih.gov PAMs are compounds that bind to a site on the receptor different from the agonist binding site, and they can enhance the receptor's response to an agonist. windows.net
In the presence of PNU-120596, the agonist effect of Sazetidine A at α7 nAChRs is markedly potentiated. nih.gov Studies have shown that when co-applied with PNU-120596, Sazetidine A elicits robust responses in both SH-SY5Y cells and primary cortical neurons. nih.gov The potency of Sazetidine A was enhanced, with the EC₅₀ for activation decreasing to 0.4 µM in SH-SY5Y cells. nih.gov These enhanced responses were blocked by the α7-selective antagonist, methyllycaconitine (B43530), confirming that the effect was mediated through α7 nAChRs. nih.gov This potentiation by PAMs like PNU-120596 is crucial as it helps to reveal and magnify the agonist activity of compounds like Sazetidine A at the rapidly desensitizing α7 nAChR. nih.govwindows.net
Table 2: Effect of PNU-120596 on Sazetidine A Activation of α7 nAChRs in SH-SY5Y Cells
| Condition | Sazetidine A EC₅₀ | Reference |
|---|---|---|
| Without PNU-120596 | 4.2 µM | nih.gov |
| With PNU-120596 | 0.4 µM | nih.gov |
Direct Activation and Subsequent Desensitization
Sazetidine A Modulation of Cholinergic System Dynamics Beyond Direct Receptor Binding
For instance, the desensitization of nAChRs by Sazetidine A is believed to modulate the activity of other neurotransmitter systems. biorxiv.orgbiorxiv.org Research suggests that Sazetidine A can influence dopaminergic pathways. biorxiv.orgbiorxiv.org Studies have indicated that the combination of Sazetidine A and alcohol leads to the activation of dopamine (B1211576) neurons in the ventral tegmental area (VTA). biorxiv.org It is speculated that an initial agonism at nAChRs by Sazetidine A causes this neuronal activation, which is then followed by a prolonged period of nAChR desensitization. This subsequent desensitization may lead to a decrease in the activity of these dopamine neurons. biorxiv.orgbiorxiv.org
Furthermore, the ability of Sazetidine A to desensitize α4β2 receptors has been linked to improvements in attentional performance in preclinical models. wjgnet.com The precise downstream effects, such as the potential modulation of acetylcholine and glutamate (B1630785) release, are areas of ongoing investigation to fully understand the compound's mechanism of action within the complex dynamics of the central nervous system. wjgnet.com
Neurobiological Impact and Preclinical Research Applications of Sazetidine a Dihydrochloride
Sazetidine A Effects on Central Neurotransmitter Systems
Dopaminergic Pathway Modulation and Neurotransmitter Release
Sazetidine A demonstrates a significant influence on the dopaminergic system, particularly within the mesolimbic pathway, which is crucial for reward processing. smolecule.com Research has shown that Sazetidine A can potently stimulate the release of dopamine (B1211576) from rat striatal slices. nih.gov This effect is mediated by its interaction with α4β2* and α6β2* subtypes of nAChRs (* denotes the potential presence of other subunits). nih.govnih.gov
The compound acts as an agonist, stimulating these nicotinic receptors, which in turn modulates dopamine release. tocris.comnih.gov This agonistic activity is dependent on the subunit stoichiometry of the α4β2 nAChR. Sazetidine A acts as a full agonist on α4(2)β2(3) nAChRs, while showing very low efficacy on α4(3)β2(2) nAChRs. nih.gov This differential action allows it to modulate dopaminergic signaling in a nuanced manner. nih.gov Studies have indicated that the dopamine release induced by Sazetidine A is almost equally mediated by α4β2- and α6-containing nAChRs. nih.gov The modulation of dopamine release in these reward-related brain regions is a key mechanism underlying its investigation for addiction-related behaviors. smolecule.comnih.gov
Table 1: Summary of Sazetidine A's Effects on the Dopaminergic System
| Finding | Mechanism/Receptor Involved | Brain Region | Observed Effect | Reference |
| Dopamine Release Stimulation | Agonist at α4β2* and α6β2* nAChRs | Striatal Slices | Potent and efficacious stimulation of dopamine release. | nih.gov |
| Stoichiometry-Dependent Agonism | Full agonist at α4(2)β2(3) nAChRs; Low efficacy at α4(3)β2(2) nAChRs | Recombinant Xenopus laevis oocytes | Differential activation of nAChR subtypes. | nih.gov |
| Influence on Reward Processing | Modulation of dopamine release in the mesolimbic system. | Mesolimbic System | Implicated in the treatment of addiction behaviors. | smolecule.com |
| Receptor Contribution | Release mediated by both α4β2- and α6-containing nAChRs. | Striatum | Approximately equal contribution from both receptor types. | nih.gov |
Exploration of Interactions with Serotonergic and Glutamatergic Systems
While the primary focus of Sazetidine A research has been on the cholinergic and dopaminergic systems, there is evidence suggesting potential interactions with serotonergic and glutamatergic pathways. smolecule.com The nicotinic acetylcholine (B1216132) receptors that Sazetidine A targets are known to modulate the release of multiple neurotransmitters, including glutamate (B1630785) and serotonin (B10506). nih.govmdpi.com
Presynaptic nAChRs, including α7 and various β2-containing subtypes, regulate the release of glutamate and GABA, which in turn influence serotonergic neuron activity. nih.govmdpi.com For instance, activation of presynaptic α4β2* nAChRs has been shown to increase glutamate release onto serotonergic neurons in the dorsal raphe nucleus (DRN). mdpi.com Although direct studies detailing the specific effects of Sazetidine A on these systems are less common, its potent action on α4β2* nAChRs suggests it could indirectly influence serotonergic and glutamatergic neurotransmission. smolecule.comacs.org This potential for broader neurochemical modulation suggests implications for conditions like depression, where these systems are critically involved. smolecule.comacs.org
Investigational Applications in Models of Neurological and Neuropsychiatric Conditions
Research into Nicotine (B1678760) Self-Administration and Dependence Mechanisms
Sazetidine A has been extensively studied in preclinical models of nicotine addiction, where it has been shown to significantly reduce nicotine self-administration in rats. tocris.comnih.govresearchgate.net Its efficacy is attributed to its unique mechanism as a high-affinity partial agonist and desensitizing agent at α4β2 nAChRs, the primary subtype involved in nicotine reinforcement. wikipedia.orgfrontiersin.orgfrontiersin.org
By desensitizing these receptors, Sazetidine A can mitigate the reinforcing effects of nicotine and reduce cravings. smolecule.comfrontiersin.org A key finding is that, unlike chronic nicotine or the smoking cessation aid varenicline (B1221332), chronic administration of Sazetidine A does not lead to an up-regulation of nAChRs in the brain. nih.gov This is significant because receptor up-regulation is thought to be a major contributor to nicotine dependence. nih.gov The ability of Sazetidine A to promote smoking cessation without maintaining this neuroadaptation presents a potentially novel therapeutic strategy. nih.gov
Table 2: Preclinical Findings on Sazetidine A and Nicotine Self-Administration
| Animal Model | Key Finding | Proposed Mechanism | Reference |
| Rats | Significantly reduced intravenous nicotine self-administration. | Potent and selective desensitization of α4β2 nAChRs. | tocris.comnih.gov |
| Rodents | Chronic administration did not cause up-regulation of brain nAChRs. | Avoids a key neuroadaptation associated with nicotine dependence. | nih.gov |
| Rats | Reduced nicotine self-administration at effective doses. | Partial agonism and desensitization of α4β2* nAChRs. | researchgate.netfrontiersin.org |
Studies on Alcohol Consumption and Aversion in Preclinical Models
Preclinical research has demonstrated that Sazetidine A can effectively reduce alcohol consumption in animal models. nih.govfrontiersin.org Studies in alcohol-preferring (P) rats showed a dose-dependent reduction in alcohol intake with both acute and chronic administration. nih.gov A key mechanism appears to be the enhancement of alcohol aversion. biorxiv.orgnih.govnih.gov In mice, Sazetidine A was found to enhance the expression of conditioned place aversion to alcohol without affecting alcohol reward. biorxiv.orgnih.gov
Intriguingly, the reduction in alcohol consumption by Sazetidine A does not appear to depend on the α4 nAChR subunit, as the effect was observed in both wild-type and α4 knock-out mice. biorxiv.orgnih.govnih.gov This points to the involvement of non-α4 containing nAChRs. biorxiv.orgnih.gov Research involving microinjections has implicated the ventral tegmental area (VTA) as a critical brain region for these effects. biorxiv.orgnih.gov In mice pre-treated with Sazetidine A, alcohol induced an increase in Fos transcript, a marker of neuronal activation, specifically within tyrosine hydroxylase (Th)-expressing (dopaminergic) neurons in the VTA, suggesting an activation of these specific neurons contributes to the enhanced aversion. biorxiv.orgnih.govnih.gov
Table 3: Preclinical Findings on Sazetidine A and Alcohol Consumption
| Animal Model | Key Finding | Mechanism/Region | Reference |
| C57BL/6J Mice | Enhances the expression of alcohol aversion; reduces binge alcohol consumption. | Mediated by non-α4 nAChRs; involves the Ventral Tegmental Area (VTA). | biorxiv.orgnih.govnih.gov |
| Alcohol-Preferring (P) Rats | Dose-dependently reduced alcohol intake. | Desensitization of α4β2 nAChR subtypes. | nih.govnih.gov |
| α4 Knock-Out Mice | Reduced binge alcohol consumption similarly to wild-type mice. | Indicates the effect is not dependent on the α4 nAChR subunit. | biorxiv.orgnih.gov |
| C57BL/6J Mice | Pre-treatment with Sazetidine A followed by alcohol increased Fos expression in VTA dopamine neurons. | Suggests activation of VTA dopamine neurons underlies enhanced aversion. | biorxiv.orgnih.gov |
Assessment of Anxiolytic-like Behavioral Effects
Sazetidine A has been evaluated in mouse models for its potential effects on anxiety and depression, with findings suggesting it possesses anxiolytic-like properties. nih.govresearchgate.net In contrast to varenicline, which showed anxiolytic effects in some acute tests, Sazetidine A demonstrated significant antidepressant-like effects in the forced swim and tail suspension tests. nih.gov
Notably, Sazetidine A was effective in reversing the anxiogenic effects of nicotine withdrawal in the novelty-induced hypophagia (NIH) test. researchgate.net It also reduced digging behavior in the marble-burying task, an effect also seen with low-dose nicotine and the β2*nAChR antagonist dihydro-beta-erythroidine (B1215878) (DHβE), suggesting that inhibition or desensitization of β2-containing nAChRs may contribute to anxiolysis-like behavior. plos.org These findings indicate that Sazetidine A may have therapeutic potential for affective disorders, particularly those comorbid with nicotine dependence. nih.govresearchgate.net
Table 4: Anxiolytic-like Effects of Sazetidine A in Preclinical Models
| Behavioral Test | Animal Model | Observed Effect | Context/Comparison | Reference |
| Forced Swim Test / Tail Suspension Test | Mice | Significant antidepressant-like effects with acute administration. | Varenicline was not effective in these tests. | nih.gov |
| Novelty-Induced Hypophagia (NIH) Test | Mice | Reversed anxiogenic effects of 24-hour nicotine withdrawal. | Varenicline did not ameliorate withdrawal behaviors in this test. | researchgate.net |
| Marble-Burying Test | Mice | Reduced digging behavior (anxiolytic-like effect). | Similar effect to DHβE, suggesting β2* nAChR inhibition is key. | plos.org |
| Chronic Treatment (NIH Test) | Mice | Effective in reducing anxiety-like behavior after chronic treatment. | Varenicline was ineffective with chronic treatment in this paradigm. | nih.gov |
Investigation of Antidepressant-like Activities
Preclinical studies have explored the potential antidepressant-like effects of Sazetidine A. In rodent models of depression, such as the forced swim test and the tail suspension test, acute administration of Sazetidine A has been shown to produce antidepressant-like effects. researchgate.netnih.gov For instance, in the forced swim test, Sazetidine A significantly reduced immobility time in mice, an effect comparable to that of the conventional antidepressant, sertraline. researchgate.net This effect was observed to be dose-dependent. researchgate.net
The antidepressant-like activity of Sazetidine A appears to be mediated through its interaction with β2-containing nAChRs. researchgate.net Studies using knockout mice have demonstrated that the antidepressant-like effects of Sazetidine A are absent in mice lacking the β2 subunit of the nAChR. researchgate.netpsychogenics.com This highlights the critical role of this specific subunit in the compound's mechanism of action related to mood regulation. researchgate.netacs.org Furthermore, the behavioral potency of Sazetidine A in the forced swim test corresponds with the level of β2* receptor occupancy in the brain. researchgate.net
Interestingly, while acute administration of Sazetidine A shows these effects, chronic administration has been linked to anxiolytic effects in other behavioral paradigms like the novelty-induced hypophagia test. researchgate.netnih.gov
Table 1: Effects of Sazetidine A in Preclinical Models of Depression
| Preclinical Model | Species | Key Finding | Citation |
|---|---|---|---|
| Forced Swim Test | Mouse | Dose-dependently reduced immobility time. | researchgate.net |
| Forced Swim Test | Mouse | Antidepressant-like effect absent in mice lacking the β2 nAChR subunit. | psychogenics.com |
| Tail Suspension Test | Mouse | Exhibited significant antidepressant-like effects. | nih.gov |
| Novelty-Induced Hypophagia | Mouse | Chronic treatment showed anxiolytic effects. | nih.gov |
Analysis of Analgesic Properties in Preclinical Pain Models
Sazetidine A has demonstrated notable analgesic properties in preclinical models of pain. rndsystems.comnih.gov Research using the formalin model of chronic inflammatory pain in rats has shown that Sazetidine A can induce analgesia. nih.gov This effect was significant at higher doses and was not antagonized by naloxone (B1662785), suggesting the analgesic mechanism is independent of the opioid system. nih.gov However, the nicotinic antagonist mecamylamine (B1216088) was able to partially and dose-dependently block the analgesic effects of Sazetidine A. nih.gov
A key advantage observed in these studies is that Sazetidine A appears to produce analgesia without inducing the significant neurological side effects often associated with other nicotinic agonists like epibatidine (B1211577). nih.gov While analgesic doses of epibatidine caused seizures, no such activity was seen with Sazetidine A. nih.gov The compound is also effective in managing chronic neuropathic pain in animal models. nih.govresearchgate.netfrontiersin.orgresearchgate.net
Table 2: Analgesic Effects of Sazetidine A in the Formalin Test
| Parameter | Observation | Citation |
|---|---|---|
| Analgesic Effect | Induced significant analgesia at higher doses. | nih.gov |
| Opioid System Involvement | Not antagonized by naloxone. | nih.gov |
| Nicotinic System Involvement | Partially antagonized by mecamylamine. | nih.gov |
| Side Effect Profile | No seizure activity observed at analgesic doses. | nih.gov |
Normalization of Tinnitus-Related Auditory Cortical Dysfunction
Recent research has implicated Sazetidine A in the potential modulation of tinnitus-related auditory cortical dysfunction. nih.govnih.gov Tinnitus, the perception of phantom sound, is associated with changes in the function of nicotinic acetylcholine receptors (nAChRs) in the primary auditory cortex. nih.govnih.gov
In a rat model of tinnitus, animals with behavioral evidence of the condition showed altered nAChR-evoked excitability in specific neurons within the auditory cortex. nih.gov Specifically, there was a decrease in nAChR-evoked excitatory postsynaptic currents in layer 5 pyramidal neurons, while vasoactive intestinal peptide (VIP) neurons showed increased excitability. nih.govnih.gov
Administration of Sazetidine A was found to normalize the tinnitus-related reductions in GABAergic input currents onto these pyramidal neurons. nih.govfrontiersin.orgnih.gov Furthermore, Sazetidine A, in a dose-dependent manner, significantly decreased the behavioral evidence of tinnitus in these animals. nih.govfrontiersin.orgnih.gov These findings suggest that Sazetidine A may have therapeutic potential for tinnitus by normalizing dysfunctional inhibitory processes in the auditory cortex. nih.gov
Contributions to Understanding Attentional and Cognitive Processes
Sazetidine A has been utilized as a research tool to investigate the role of α4β2 nAChRs in attentional and cognitive functions. researchgate.netresearchgate.net Studies have shown that Sazetidine A can improve performance on tasks of attention. proquest.com For example, acute administration of Sazetidine A has been found to reverse attentional impairments induced by pharmacological agents like the muscarinic antagonist scopolamine (B1681570) and the NMDA antagonist dizocilpine. proquest.com
Chronic administration of Sazetidine A has also been shown to improve attentional performance on its own, particularly after several weeks of treatment. proquest.com These findings suggest that the desensitization of α4β2 nAChRs by Sazetidine A plays a significant role in modulating attentional processes. proquest.com The compound's ability to improve altered attentional and cognitive functions has been noted in various animal studies. nih.govresearchgate.netfrontiersin.org
Long-Term Regulation of Nicotinic Receptor Expression and Function by Sazetidine A
The long-term effects of Sazetidine A on nicotinic receptor expression and function are a key area of research, particularly in comparison to other nicotinic ligands like nicotine itself.
Impact on Brain Nicotinic Receptor Density
A hallmark of chronic nicotine administration is the upregulation of α4β2 nAChRs in the brain. acs.orgelifesciences.org This increase in receptor density is believed to contribute to nicotine dependence. acs.org In stark contrast to nicotine, chronic administration of Sazetidine A, even at behaviorally active doses, does not appear to upregulate nAChR density in the brains of rodents. acs.org This is a significant finding, as Sazetidine A reaches brain concentrations sufficient to occupy a substantial portion of these receptors. acs.org This lack of upregulation occurs despite Sazetidine A binding to and desensitizing a large number of α4β2* nAChRs. acs.org In some cases, studies in Parkinson's disease models have even shown a lower density of nAChRs in certain brain regions like the caudate nucleus after cholinergic stimulation.
Comparative Receptor Regulation Profiles with Other Nicotinic Ligands
The differential effects of Sazetidine A on receptor regulation compared to other nicotinic ligands, such as nicotine and varenicline, are of considerable interest. While chronic nicotine and varenicline both lead to an upregulation of nAChRs, Sazetidine A does not. acs.org Sazetidine A is described as a "silent desensitizer," meaning it can desensitize the α4β2 nAChR without first activating it, a property that distinguishes it from many other nicotinic agonists. nih.gov
The mechanism behind this difference may lie in the way these compounds interact with the receptors and intracellular trafficking processes. For instance, varenicline has been shown to be trapped in acidic intracellular vesicles containing α4β2Rs, an effect regulated by nicotine exposure. elifesciences.org The unique pharmacological profile of Sazetidine A, being a potent and selective desensitizing agent at α4β2 heteromeric nAChRs, likely underlies its distinct receptor regulation profile. researchgate.netresearchgate.net This profile suggests a potential therapeutic advantage, as it could avoid the receptor upregulation associated with dependence on other nicotinic compounds. acs.org
Interaction Studies with Concomitant Pharmacological Agents
Preclinical research has extensively investigated the neurobiological and behavioral effects of Sazetidine A dihydrochloride (B599025) when administered concurrently with other pharmacological agents. These studies provide critical insights into its mechanism of action and potential therapeutic applications, particularly in the context of substance dependence and neuropsychiatric disorders.
Interaction studies have primarily focused on substances that also modulate the nicotinic acetylcholine receptor (nAChR) system, such as nicotine and varenicline, as well as drugs acting on other neurotransmitter systems, including alcohol and agents affecting dopamine and serotonin pathways. frontiersin.orgsmolecule.com
A significant area of research has been the interaction between Sazetidine A and nicotine. nih.govuky.edu Studies in animal models have shown that Sazetidine A can reduce nicotine self-administration. duke.edu For instance, both oral and systemic administration of Sazetidine A has been found to decrease intravenous nicotine intake in rats. duke.edu This effect is thought to be mediated by its action as a partial agonist and desensitizer at α4β2 nAChRs, which are crucial for the reinforcing properties of nicotine. frontiersin.orgduke.edu Interestingly, while Sazetidine A reduces nicotine consumption, it does not appear to affect the consumption of other rewarding substances like saccharin (B28170) in mice. nih.gov In goal-tracking tasks, the combination of Sazetidine A with nicotine shifted the nicotine dose-effect curve to the left in both male and female rats, indicating a potentiation of nicotine's stimulus effects. uky.eduuky.edu
The interaction between Sazetidine A and varenicline, another α4β2 nAChR partial agonist, has revealed both similarities and differences in their pharmacological profiles. biorxiv.orgnih.gov While both compounds target similar nAChR subtypes, they exhibit distinct behavioral effects. biorxiv.org For example, acute administration of varenicline, but not Sazetidine A, has anxiolytic effects in certain behavioral tests in mice. biorxiv.org Conversely, Sazetidine A has demonstrated antidepressant-like effects in the forced swim and tail suspension tests, where varenicline was ineffective. biorxiv.orgnih.gov Furthermore, studies on nicotine withdrawal have shown divergent effects between the two compounds. nih.gov These findings suggest that despite their shared primary target, Sazetidine A and varenicline likely act through different in vivo mechanisms, possibly due to their differing potencies and actions at various nAChR subtypes. biorxiv.orgbiorxiv.org
Research has also explored the interaction of Sazetidine A with alcohol. frontiersin.orgnih.govbiorxiv.org Preclinical studies have consistently shown that Sazetidine A reduces alcohol consumption in rodents. frontiersin.orgnih.gov This effect is observed in both continuous and binge-drinking models. nih.gov Notably, Sazetidine A appears to enhance alcohol aversion without affecting conditioned alcohol reward. biorxiv.orgbiorxiv.org This suggests that its mechanism for reducing alcohol intake may be related to increasing the negative reinforcing properties of alcohol. biorxiv.org Unlike varenicline, which requires the α4 nAChR subunit to reduce alcohol consumption, Sazetidine A's effects on alcohol intake persist in mice lacking this subunit, indicating the involvement of other nAChR subtypes. biorxiv.orgbiorxiv.org
The interaction of Sazetidine A with other centrally acting agents has also been a subject of investigation. For example, Sazetidine A has been shown to reverse attentional impairments induced by the muscarinic antagonist scopolamine and the NMDA glutamate antagonist dizocilpine. nih.gov In studies looking at its analgesic properties, the effects of Sazetidine A were not blocked by the opioid antagonist naloxone but were partially antagonized by the non-selective nAChR antagonist mecamylamine. nih.gov Furthermore, the antidepressant-like effects of Sazetidine A in the forced swim test were completely reversed by mecamylamine and the α4β2 nAChR antagonist dihydro-β-erythroidine (DHβE), but not by the α7 nAChR antagonist methyllycaconitine (B43530) (MLA). psychogenics.com This highlights the critical role of α4β2* nAChRs in mediating its behavioral effects.
Interaction studies have also been conducted with compounds like bupropion (B1668061) and cytisine (B100878). In a drug discrimination task, a combination of Sazetidine A with bupropion or cytisine did not shift the nicotine dose-effect curve, unlike the combination with nicotine or nornicotine. uky.eduuky.edu
The following table summarizes key findings from interaction studies involving Sazetidine A dihydrochloride and other pharmacological agents:
Table 1: Summary of Preclinical Interaction Studies with Sazetidine A Dihydrochloride| Interacting Agent | Animal Model | Key Findings | Citations |
|---|---|---|---|
| Nicotine | Rats | Sazetidine A reduces intravenous nicotine self-administration. | duke.edu |
| Rats | Combination with Sazetidine A potentiates nicotine's stimulus effects in a goal-tracking task. | uky.eduuky.edu | |
| Mice | Sazetidine A reduces alcohol consumption but not concurrent nicotine consumption. | nih.gov | |
| Varenicline | Mice | Sazetidine A and varenicline show differential effects on affective behavior; Sazetidine A has antidepressant-like effects while varenicline has anxiolytic effects. | biorxiv.orgnih.gov |
| Mice | Divergent effects observed during nicotine withdrawal. | nih.gov | |
| Alcohol | Rodents | Sazetidine A consistently reduces alcohol consumption. | frontiersin.orgnih.gov |
| Mice | Sazetidine A enhances alcohol aversion without affecting conditioned reward. | biorxiv.orgbiorxiv.org | |
| Mice | The effect of Sazetidine A on alcohol consumption does not require the α4 nAChR subunit. | biorxiv.orgbiorxiv.org | |
| Scopolamine | Rats | Sazetidine A reverses scopolamine-induced attentional impairments. | nih.gov |
| Dizocilpine (MK-801) | Rats | Sazetidine A reverses dizocilpine-induced attentional impairments. | nih.gov |
| Naloxone | Rats | Naloxone does not antagonize the analgesic effects of Sazetidine A. | nih.gov |
| Mecamylamine | Rats | Partially antagonizes the analgesic effects of Sazetidine A. | nih.gov |
| Mice | Completely reverses the antidepressant-like effects of Sazetidine A. | psychogenics.com | |
| Dihydro-β-erythroidine (DHβE) | Mice | Completely reverses the antidepressant-like effects of Sazetidine A. | psychogenics.com |
| Methyllycaconitine (MLA) | Mice | Does not reverse the antidepressant-like effects of Sazetidine A. | psychogenics.com |
| Bupropion | Rats | Combination with Sazetidine A does not potentiate nicotine's stimulus effects. | uky.eduuky.edu |
| Cytisine | Rats | Combination with Sazetidine A does not potentiate nicotine's stimulus effects. | uky.eduuky.edu |
| Nornicotine | Rats | Combination with Sazetidine A potentiates nicotine's stimulus effects. | uky.eduuky.edu |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Sazetidine A dihydrochloride |
| Nicotine |
| Varenicline |
| Alcohol |
| Scopolamine |
| Dizocilpine (MK-801) |
| Naloxone |
| Mecamylamine |
| Dihydro-β-erythroidine (DHβE) |
| Methyllycaconitine (MLA) |
| Bupropion |
| Cytisine |
| Nornicotine |
Synthetic Methodologies and Chemical Biology Approaches for Sazetidine a and Its Analogues
Core Synthetic Pathways for Sazetidine A Dihydrochloride (B599025) Elaboration
The synthesis of Sazetidine A dihydrochloride is a multi-step process that involves the careful construction of its key structural components: the (S)-azetidine ring, the pyridine (B92270) core, and the hexynol (B8569683) side chain. smolecule.com The general strategy focuses on assembling these fragments through modern organic chemistry techniques.
Key steps in the synthetic pathway typically include:
Formation of the Core Structure : The synthesis begins with the preparation of the essential building blocks. This includes creating the substituted pyridine ring and the chiral (S)-azetidin-2-ylmethanol moiety. The chirality of the azetidine (B1206935) component is crucial for the compound's biological activity.
Coupling and Functionalization : A critical step is the coupling of the side chain to the pyridine ring. Previously, research efforts to design selective nAChR ligands involved attaching a hydrophobic and hydrogen-bonding group, such as the hexynol chain, to the 5-position of the pyridyl ring of a precursor molecule. core.ac.uk This is often achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which efficiently creates the carbon-carbon bond between the pyridine ring and the alkyne of the side chain. barrowneuro.org The (S)-azetidinylmethoxy group is typically introduced via an etherification reaction, such as a Mitsunobu reaction, which links the azetidine alcohol to the hydroxyl group on the pyridine core. core.ac.uk
Salt Formation : The final step involves the formation of the dihydrochloride salt. This is accomplished through a neutralization reaction with hydrochloric acid, a process that enhances the compound's stability and water solubility, making it suitable for biological assays. rndsystems.comsmolecule.com
Structure-Activity Relationship (SAR) Delineation for Nicotinic Receptor Ligands
The high affinity and selectivity of Sazetidine A for the α4β2 nAChR are governed by specific structural features, as elucidated by extensive structure-activity relationship (SAR) studies. These studies have systematically modified parts of the Sazetidine A scaffold to understand their contribution to receptor binding and functional activity.
Key SAR findings include:
The Azetidine Ring : The size and substitution of the azacyclic ring are important for binding affinity. SAR studies on related 3-alkoxy-5-aminopyridine analogues showed that while both pyrrolidinyl and azetidinyl groups could be used, the ring size does have an impact on affinity. core.ac.uk Furthermore, the (S)-enantiomer of Sazetidine A and its analogues generally exhibits higher binding affinity and selectivity, although this is not a universal rule for all analogues. nih.gov
The Pyridine Core : The pyridine nitrogen acts as a crucial hydrogen bond acceptor in the nAChR binding pocket. Modifications to the pyridine ring or its replacement can significantly alter binding characteristics.
The Hexynol Side Chain : The long, hydrophobic alkyne-containing side chain at the 5-position of the pyridine ring is a critical determinant of Sazetidine A's high potency and selectivity. acs.org A biaryl analogue, where this "long tail" was absent, showed significantly lower binding affinity, highlighting the importance of this chain for α4β2 nAChR interaction. nih.gov The terminal alcohol group on this chain, however, is considered to play a less significant role in receptor binding. acs.org
The Acetylene (B1199291) Linker : The ethynyl (B1212043) group in the side chain is a key structural element. Replacing this group with bioisosteres has been a successful strategy for developing new analogues. For instance, a triazole analogue, created via click chemistry, demonstrated a high binding affinity (Ki = 1.3 nM) for the α4β2 subtype and superior selectivity over the α3β4 subtype compared to Sazetidine A. nih.gov
| Compound/Analogue Type | Structural Modification | Impact on α4β2 nAChR Binding/Selectivity | Reference |
|---|---|---|---|
| Sazetidine A | Baseline structure | High affinity (Ki = 0.26 nM) and high selectivity vs. α3β4 (Ki = 54 nM). | rndsystems.com |
| Biaryl Analogue (17) | Replacement of the hexynol side chain with a biaryl group. | Much lower binding affinity, indicating the importance of the 'long tail' side chain. | nih.gov |
| Triazole Analogue (11) | Replacement of the ethynyl group with a triazole bioisostere. | Maintained high affinity (Ki = 1.3 nM) and showed better selectivity over the α3β4 subtype. | nih.gov |
| (R)-Enantiomers | Inversion of stereochemistry at the azetidine ring. | Generally lower binding affinities and selectivities compared to the (S)-enantiomers. | nih.gov |
| N-Methyl Azetidinyl Analogue | Methylation of the nitrogen on the azetidine ring. | Reduced binding affinity in related series. | core.ac.uk |
Rational Design and Synthesis of Sazetidine A Analogues
The rational design of Sazetidine A analogues aims to fine-tune its pharmacological properties, seeking to improve metabolic stability, enhance subtype selectivity, and modulate functional efficacy. acs.org
A significant advancement in the development of Sazetidine A analogues was the replacement of the metabolically labile acetylene bond with a more stable isoxazole (B147169) ring. barrowneuro.org This bioisosteric replacement preserves the critical pharmacophoric elements while potentially improving the drug-like properties of the compounds. barrowneuro.orgacs.org
These isoxazole analogues were synthesized and found to be highly selective partial agonists at the α4β2 nAChR subtype. acs.orgacs.orgnih.gov For example, isoxazole analogue 4 demonstrated an impressive 20,000-fold selectivity for α4β2- over α3β4-nAChRs. acs.org Functional characterization revealed that these compounds act as partial agonists, which is a desirable trait for therapeutic agents aiming to modulate, rather than simply block or over-activate, receptor systems. acs.org Preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on a promising isoxazole ligand showed a favorable profile, suggesting its potential for further development. acs.orgnih.gov
| Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | Selectivity (α3β4/α4β2) | α4β2 Functional Activity | Reference |
|---|---|---|---|---|---|
| Sazetidine A | 0.26 | 54 | ~208 | Partial Agonist / Desensitizer | |
| Isoxazole Analogue 3 | 0.67 | >10,000 | >14,925 | Not specified | acs.org |
| Isoxazole Analogue 4 | 0.7 | >14,000 | ~20,000 | Partial Agonist | acs.org |
| Isoxazole Analogue 5 | 0.9 | >14,000 | >15,555 | Partial Agonist | acs.org |
A key strategic approach for improving Sazetidine A analogues involves exploiting the different stoichiometries of the α4β2 receptor. The α4β2 nAChR can exist in two primary forms: a high-sensitivity (HS) form with a (α4)₂(β2)₃ subunit composition and a low-sensitivity (LS) form with a (α4)₃(β2)₂ composition. acs.orgresearchgate.net
Sazetidine A exhibits differential efficacy at these stoichiometries; it is a full agonist on (α4)₂(β2)₃ receptors but only a very weak partial agonist on (α4)₃(β2)₂ receptors. researchgate.net This provides a pathway for developing ligands with highly specific functional effects. Ligands that can selectively activate or desensitize one stoichiometry over the other are valuable for dissecting the physiological roles of these distinct receptor populations. plos.org
Strategies to enhance selectivity and efficacy include:
Targeting Specific Stoichiometries : Designing ligands that preferentially bind to and activate the high-sensitivity (α4)₂(β2)₃ isoform, which is believed to be a key therapeutic target. core.ac.uk
Modulating Functional Activity : Creating partial agonists that provide a ceiling to the level of receptor activation, which may offer a better therapeutic window and reduce potential side effects compared to full agonists. smolecule.comacs.org The development of isoxazole and cyclopropane (B1198618) analogues of Sazetidine A are prime examples of this strategy, as they maintain high-affinity binding while exhibiting partial agonism. barrowneuro.orgbarrowneuro.org
Improving Selectivity over Other Subtypes : Continuing efforts focus on modifications that increase the selectivity ratio for α4β2 over other nAChR subtypes like α3β4 and α7, as activity at these other subtypes can be associated with undesirable side effects. barrowneuro.orgbiorxiv.org
Discovery and Characterization of Isoxazole Analogues
Development of Sazetidine A as a Chemical Probe (e.g., Fluorescent and Photoaffinity Probes)
The high affinity and selectivity of Sazetidine A make it an excellent scaffold for the development of chemical probes to study nAChRs. These probes are indispensable tools for visualizing receptors, identifying binding sites, and understanding receptor dynamics in complex biological systems.
One significant development in this area was the synthesis of an azide (B81097) analogue of Sazetidine A (compound 15 ) to serve as a potential photoaffinity label. nih.gov Photoaffinity labels are compounds that can be covalently attached to their target receptor upon photoactivation (e.g., with UV light). This allows for the permanent labeling and subsequent identification and characterization of the receptor's binding pocket. The synthesized azide analogue not only retained a high binding affinity but also showed improved selectivity for the α4β2 subtype over the α3β4 subtype compared to Sazetidine A, making it a promising candidate for such studies. nih.gov
While fluorescently labeled versions of Sazetidine A are not explicitly detailed in the literature, its analogues are used as chemical probes to investigate the function of nicotinic receptors in relation to conditions like mood disorders. barrowneuro.org Furthermore, the activity of Sazetidine A itself is often measured using fluorescent calcium indicators, which report on receptor activation, demonstrating its utility in probing the functional consequences of nAChR modulation. nih.gov
Advanced Research Methodologies and Emerging Directions in Sazetidine a Research
In Vitro Experimental Systems for Receptor Pharmacology
In the study of Sazetidine A's interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), a variety of sophisticated in vitro techniques are employed to elucidate its pharmacological profile. These methods allow for a detailed analysis of how Sazetidine A binds to, activates, and desensitizes different nAChR subtypes.
Live Cell Calcium Imaging for Receptor Activation
Live cell calcium imaging is a powerful technique used to measure the activation of nAChRs by agonists. Since nAChRs are cation channels, their activation leads to an influx of calcium ions (Ca2+), which can be visualized using fluorescent calcium indicators. This method has been instrumental in characterizing the effects of Sazetidine A on native α7 nAChRs.
In one study, SH-SY5Y cells and primary cortical cultures were used to investigate Sazetidine A's activity at α7 nAChRs. nih.gov The α7-selective positive allosteric modulator PNU-120596 was used to amplify receptor activation. nih.gov In the absence of this modulator, Sazetidine A alone induced small, mecamylamine-sensitive increases in intracellular calcium in SH-SY5Y cells, but not in primary cortical neurons. nih.gov However, in the presence of PNU-120596, robust, methyllycaconitine-blockable responses to Sazetidine A were observed in both cell types, confirming its ability to activate α7 nAChRs. nih.gov Furthermore, pre-incubation with Sazetidine A was found to decrease the subsequent response to an α7-selective agonist, indicating receptor desensitization. nih.gov
| Condition | Sazetidine A Response | Antagonist Sensitivity | Reference |
|---|---|---|---|
| Without PNU-120596 | EC50 4.2 µM | Mecamylamine-sensitive | nih.gov |
| With PNU-120596 | EC50 0.4 µM | Methyllycaconitine-blockable | nih.gov |
Electrophysiological Techniques (e.g., Whole-Cell Patch-Clamp Recordings)
Whole-cell patch-clamp recording is a gold-standard electrophysiological technique that allows for the direct measurement of ion currents flowing through nAChRs upon agonist application. This method provides detailed information about receptor activation, desensitization, and the efficacy of agonists.
Studies utilizing this technique have been crucial in defining Sazetidine A's action as a partial agonist and desensitizing agent. For instance, in Xenopus oocytes expressing human nAChR subtypes, two-electrode voltage-clamp electrophysiology demonstrated that Sazetidine A is a potent agonist for both α4β2 stoichiometries. plos.org In tinnitus research, whole-cell patch-clamp recordings in brain slices from a tinnitus animal model revealed that Sazetidine A could desensitize nAChRs on layer 5 pyramidal neurons in the auditory cortex. Puffed application of Sazetidine A followed by acetylcholine (ACh) resulted in a significantly reduced ACh-evoked current, demonstrating its desensitizing properties.
Further research using this technique on concatenated human α4β2 and α4β2α5 receptors expressed in Xenopus oocytes showed that Sazetidine A acts as a partial agonist at (α4β2)2α5 nAChRs. researchgate.net These studies highlight the utility of electrophysiology in dissecting the complex interactions of Sazetidine A with various nAChR subunit combinations.
Radioligand Binding Assays for Affinity and Selectivity Determination
Radioligand binding assays are fundamental in determining the binding affinity (Ki) and selectivity of a compound for different receptor subtypes. These assays involve competing a radiolabeled ligand with the unlabeled compound of interest (Sazetidine A) for binding to receptors in tissue homogenates or cell membranes expressing specific nAChR subtypes.
These assays have consistently shown that Sazetidine A possesses a very high affinity and selectivity for the α4β2 nAChR subtype. nih.gov For example, Ki values of approximately 0.26 nM for α4β2 and 54 nM for α3β4 receptors have been reported, indicating a significant selectivity for the α4β2 subtype. This high selectivity is a key characteristic of Sazetidine A and underpins much of the rationale for its investigation in various neurological and psychiatric conditions. nih.gov The development of novel analogs of Sazetidine A has also relied on radioligand binding assays to assess their affinity and selectivity for different nAChR subtypes. acs.orgnih.gov
| Receptor Subtype | Ki (nM) | Reference |
|---|---|---|
| α4β2 | ~0.26 - 0.5 | nih.gov |
| α3β4 | ~54 |
In Vivo Preclinical Models for Translational Neuropharmacology
Translating in vitro findings to potential therapeutic applications requires the use of in vivo preclinical models. These animal models allow researchers to investigate the behavioral effects of Sazetidine A in the context of complex neurological processes such as addiction, mood, and cognition.
Behavioral Assays in Addiction Research (Self-Administration, Conditioned Responding)
Behavioral assays in animal models of addiction are critical for evaluating the potential of compounds like Sazetidine A to treat substance use disorders. Self-administration paradigms, where animals learn to perform a response (e.g., lever pressing) to receive a drug infusion, are considered the gold standard for assessing the reinforcing properties of a drug.
Studies in rats have demonstrated that Sazetidine A can significantly reduce nicotine (B1678760) self-administration. nih.gov This effect suggests that Sazetidine A may be a promising candidate for smoking cessation therapies. nih.gov Furthermore, research has shown that Sazetidine A also decreases the self-administration of other drugs of abuse, including cocaine and methamphetamine. duke.edu
Conditioned responding paradigms, such as conditioned place preference (CPP), are used to assess the rewarding or aversive properties of a drug. In the context of alcohol addiction research, Sazetidine A was found to enhance the expression of alcohol-conditioned place aversion without affecting alcohol-conditioned place preference. biorxiv.orgnih.gov This suggests that Sazetidine A may reduce alcohol consumption by increasing its aversive effects rather than diminishing its rewarding properties. biorxiv.orgnih.gov
| Behavioral Assay | Drug of Abuse | Effect of Sazetidine A | Species | Reference |
|---|---|---|---|---|
| Self-Administration | Nicotine | Reduced | Rat | nih.gov |
| Self-Administration | Cocaine | Reduced | Rat | duke.edu |
| Self-Administration | Methamphetamine | Reduced | Rat | duke.edu |
| Conditioned Place Preference | Alcohol | Enhanced Aversion | Mouse | biorxiv.orgnih.gov |
Animal Models for Affective and Cognitive Neuroscience Research
The role of nAChRs in mood and cognition has prompted investigations into the effects of Sazetidine A in animal models of affective and cognitive disorders. These studies utilize a range of behavioral tests to assess anxiety-like, depression-like, and cognitive behaviors.
In models of depression, such as the forced swim test and the tail suspension test in mice, acute administration of Sazetidine A has been shown to produce significant antidepressant-like effects. nih.govnih.gov Interestingly, these effects were not observed with another nAChR partial agonist, varenicline (B1221332), suggesting a unique pharmacological profile for Sazetidine A. nih.govnih.gov In contrast, in tests of anxiety-like behavior, such as the marble-burying test and the novelty-induced hypophagia test, acute Sazetidine A did not show anxiolytic effects and in some cases was even anxiogenic. nih.govresearchgate.net However, chronic treatment with Sazetidine A was effective in the novelty-induced hypophagia test, a profile consistent with some clinically effective antidepressants. nih.gov
In the realm of cognitive neuroscience, Sazetidine A has been shown to improve performance in tests of attention in rats. researchgate.net It was found to reverse attentional impairments induced by pharmacological challenges, suggesting its potential for treating cognitive deficits. researchgate.net
| Behavioral Model | Assessed Domain | Effect of Sazetidine A | Species | Reference |
|---|---|---|---|---|
| Forced Swim Test | Depression-like behavior | Antidepressant-like | Mouse | nih.govnih.gov |
| Tail Suspension Test | Depression-like behavior | Antidepressant-like | Mouse | nih.gov |
| Marble-Burying Test | Anxiety-like behavior | No clear anxiolytic effect (acute) | Mouse | nih.govresearchgate.net |
| Novelty-Induced Hypophagia | Anxiety-like behavior | Anxiogenic (acute), Anxiolytic-like (chronic) | Mouse | nih.gov |
| Sustained Attention Tasks | Cognition (attention) | Improved performance | Rat | researchgate.net |
Preclinical Models for Pain and Sensory Processing
Sazetidine A has demonstrated significant analgesic properties in various preclinical models of pain, highlighting its potential as a therapeutic agent for pain management. nih.govwikipedia.org As a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), its mechanism of action is distinct from traditional analgesics. rndsystems.comnih.gov
In models of chronic inflammatory pain, such as the formalin test in rats, Sazetidine A has been shown to induce analgesia at higher doses. nih.gov This effect was not blocked by the opioid antagonist naloxone (B1662785), indicating a non-opioid pathway for its pain-relieving effects. nih.gov However, the nicotinic antagonist mecamylamine (B1216088) did show a partial, dose-dependent antagonism, confirming the involvement of nicotinic receptors. nih.gov
Studies utilizing murine models of acute and tonic pain have further substantiated the antinociceptive effects of Sazetidine A. researchgate.neteneuro.org Its efficacy has been observed in reducing pain-like behaviors associated with formalin-induced inflammation. researchgate.net Research in mouse models of chronic inflammatory and neuropathic pain has also indicated that the antinociceptive effects of Sazetidine A are dependent on the presence of the α5 nAChR subunit in the formalin test. uludag.edu.tr
Furthermore, Sazetidine A has been investigated in models of neuropathic pain. In mice with partial sciatic nerve ligation, perineural administration of Sazetidine A during the early or middle phases after injury improved mechanical allodynia. researchgate.netnih.gov This suggests a role for α4β2 nAChR agonists in modulating peripheral neuroinflammation and subsequent pain states. researchgate.netnih.gov
Interestingly, research has also explored the role of Sazetidine A in sensory processing beyond typical pain models. In animal models of tinnitus, a condition that may share pathological features with chronic neuropathic pain, Sazetidine A has been shown to ameliorate behavioral evidence of the condition. researchgate.net It appears to normalize tinnitus-related inhibitory dysfunction in the auditory cortex by acting as a desensitizing agent on nAChRs.
The following table summarizes the findings from key preclinical studies on Sazetidine A in pain and sensory processing models.
| Preclinical Model | Key Findings | References |
| Formalin Test (Rats) | Induced analgesia at higher doses; effect not antagonized by naloxone, partially by mecamylamine. | nih.gov |
| Formalin Test (Mice) | Demonstrated antinociceptive effects. | researchgate.neteneuro.org |
| Chronic Inflammatory and Neuropathic Pain (Mice) | Antinociceptive effects in the formalin test were dependent on the α5 nAChR subunit. | uludag.edu.tr |
| Partial Sciatic Nerve Ligation (Mice) | Perineural administration improved mechanical allodynia in early and middle phases. | researchgate.netnih.gov |
| Tinnitus Animal Model | Ameliorated behavioral evidence of tinnitus; normalized inhibitory dysfunction in the auditory cortex. |
Future Trajectories in Nicotinic Receptor Drug Discovery Enabled by Sazetidine A
The unique pharmacological profile of Sazetidine A as a selective α4β2 nAChR partial agonist and desensitizing agent has opened new avenues for nicotinic receptor drug discovery. rndsystems.com Its ability to potently desensitize α4β2 receptors, in some contexts without significant activation, presents a novel mechanism for therapeutic intervention. nih.gov This "silent desensitization" offers a way to modulate nicotinic receptor activity that is distinct from traditional agonists and antagonists. nih.gov
The development of Sazetidine A has spurred the design and synthesis of new classes of nAChR ligands with high selectivity and picomolar binding affinity for α4β2 receptors. researchgate.net These efforts aim to create compounds with improved therapeutic profiles for conditions like nicotine addiction and potentially other central nervous system disorders. researchgate.net The structure of Sazetidine A serves as a scaffold for developing analogs with tailored properties, such as specific partial agonist activity and favorable antidepressant-like effects. acs.org
Sazetidine A's differential effects on the two primary stoichiometries of the α4β2 receptor, (α4)2(β2)3 and (α4)3(β2)2, provide a critical tool for dissecting the physiological and pathological roles of these specific receptor subtypes. plos.orgnih.gov It acts as a full agonist on the (α4)2(β2)3 stoichiometry while having very low efficacy on the (α4)3(β2)2 form. plos.orgnih.gov This selectivity allows researchers to probe the distinct functions of these receptor populations, which was previously challenging. This knowledge is invaluable for designing future drugs that can selectively target one stoichiometry over the other to maximize therapeutic benefit and minimize side effects.
The success of Sazetidine A in preclinical models of pain, depression, and addiction underscores the therapeutic potential of targeting α4β2 nAChRs with partial agonists and desensitizing agents. nih.govnih.gov This has encouraged the exploration of other nAChR ligands with similar mechanisms for a range of neurological and psychiatric conditions. frontiersin.org The focus is shifting towards developing compounds that can fine-tune nicotinic cholinergic systems, rather than simply activating or blocking them.
| Area of Drug Discovery | Implication of Sazetidine A Research |
| Novel Ligand Design | Serves as a template for creating highly selective α4β2 nAChR ligands with picomolar affinity. researchgate.net |
| Stoichiometry-Specific Targeting | Enables the development of drugs that can differentially modulate (α4)2(β2)3 and (α4)3(β2)2 receptor subtypes. plos.orgnih.gov |
| Mechanism-Based Therapeutics | Promotes the exploration of "silent desensitizers" as a novel therapeutic strategy. nih.gov |
| Expanded Therapeutic Indications | Encourages investigation of α4β2 partial agonists for a wider range of CNS disorders beyond nicotine addiction. frontiersin.org |
Uncharted Research Territories and Novel Applications of Sazetidine A as a Pharmacological Tool
Beyond its recognized therapeutic potential, Sazetidine A's distinct pharmacological properties make it an invaluable research tool for exploring the complexities of the nicotinic cholinergic system. nih.gov Its high selectivity for α4β2 nAChRs allows for the precise investigation of the roles these specific receptors play in various physiological and pathological processes. nih.gov
One emerging area of research is the use of Sazetidine A to understand the interplay between different neurotransmitter systems. For instance, its effects on dopamine (B1211576) release in the striatum, mediated by α4β2* and α6β2* nAChRs, can be used to probe the modulation of the brain's reward pathways. nih.gov This has implications for understanding and potentially treating not only nicotine addiction but also other substance use disorders. researchgate.net
The differential action of Sazetidine A on α4β2 receptor stoichiometries presents a unique opportunity to delineate the specific functions of these receptor subtypes in different brain regions and their contribution to various behaviors. plos.orgnih.gov This level of specificity was not achievable with less selective nicotinic ligands.
Furthermore, the discovery that the antidepressant-like effects of Sazetidine A may be linked to the activation of a relatively small population of β2-containing nAChRs opens up new avenues for research into the neurobiology of depression and the development of novel antidepressants. researchgate.net Investigating the downstream signaling pathways activated by this specific receptor population could reveal new therapeutic targets.
The application of Sazetidine A in sensory processing research, particularly in models of tinnitus, suggests a novel role for α4β2 nAChRs in modulating auditory system function. This could lead to investigations into the role of these receptors in other sensory modalities and related disorders.
Finally, the anti-inflammatory properties observed in preclinical pain models, where Sazetidine A modulates macrophage activity, point towards a potential role in neuro-immune interactions. researchgate.netnih.gov This could be a fruitful area of research for conditions with a significant inflammatory component, expanding the utility of Sazetidine A as a pharmacological probe.
Q & A
What are the key methodological considerations for studying Sazetidine A dihydrochloride’s selectivity toward β2-containing nicotinic acetylcholine receptors (AChRβ2)?
Basic Research Focus
To evaluate selectivity, researchers should employ competitive binding assays using radiolabeled ligands (e.g., [³H]-epibatidine) in heterologous expression systems expressing AChR subtypes (α4β2 vs. α3β4). Dose-response curves and IC₅₀ values must be calculated under standardized buffer conditions (pH 7.4, 25°C) . Include controls for nonspecific binding using excess unlabeled ligand.
Advanced Consideration
For mechanistic depth, utilize electrophysiology (e.g., patch-clamp) to assess functional selectivity. Compare desensitization kinetics between receptor subtypes at varying agonist concentrations (e.g., 3 μM vs. 100 μM ACh) to identify Sazetidine’s modulatory effects . Statistical analysis of variance (ANOVA) is critical to validate subtype-specific differences.
How should researchers address discrepancies in reported binding affinities of Sazetidine A dihydrochloride across studies?
Basic Approach
Standardize assay conditions: Variations in buffer composition (e.g., monobasic potassium phosphate vs. Tris-HCl), temperature, or ligand purity (>99% by HPLC) can alter results . Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization).
Advanced Analysis
Conduct meta-analyses of published datasets to identify confounding variables. For example, differences in dihydrochloride counterion stability (2:1 HCl ratio) may affect solubility and ligand-receptor interactions . Use computational docking simulations to model protonation states and their impact on binding .
What experimental designs are optimal for assessing Sazetidine A dihydrochloride’s pharmacokinetic properties in preclinical models?
Basic Protocol
Administer the compound intravenously (IV) and orally (PO) in rodent models, with plasma sampling at intervals (e.g., 0.5–24 hrs). Quantify bioavailability using LC-MS/MS with a validated calibration curve (linear range: 1–1000 ng/mL). Include control groups for matrix effects .
Advanced Design
Incorporate tissue distribution studies (e.g., brain-to-plasma ratio) to evaluate blood-brain barrier penetration. Use microdialysis in specific brain regions to measure free drug concentrations. Account for dihydrochloride salt dissociation kinetics in physiological buffers using ion-selective electrodes .
How can researchers validate the purity and stability of Sazetidine A dihydrochloride in long-term studies?
Basic Quality Control
Perform regular HPLC analysis with a C18 column and UV detection (λ = 254 nm). Compare retention times against certified reference standards. Monitor for degradation products (e.g., free base formation) under accelerated stability conditions (40°C/75% RH for 6 months) .
Advanced Validation
Employ mass spectrometry (MS) to identify trace impurities (<0.1%). Use differential scanning calorimetry (DSC) to assess crystallinity and hygroscopicity, which influence storage stability. Document batch-specific variability in Certificates of Analysis (COA) .
What strategies mitigate off-target effects when studying Sazetidine A dihydrochloride in neuronal circuits?
Basic Mitigation
Include negative controls with AChRβ2-knockout models or selective antagonists (e.g., dihydro-β-erythroidine). Use low concentrations (EC₁₀–EC₃₀) to minimize receptor saturation .
Advanced Strategy
Apply single-cell RNA sequencing to identify off-target receptor expression in test systems. Combine optogenetic activation with Sazetidine treatment to isolate β2-dependent signaling pathways .
How should contradictory data on Sazetidine A dihydrochloride’s neuroprotective efficacy be resolved?
Basic Resolution
Replicate experiments across independent labs using identical protocols (e.g., MTT assay vs. lactate dehydrogenase release). Publish raw datasets for transparency .
Advanced Approach
Conduct dose-escalation studies to identify biphasic effects (e.g., neuroprotection at low doses vs. toxicity at high doses). Use transcriptomic profiling to correlate efficacy with gene expression changes (e.g., BDNF, caspase-3) .
What analytical methods are recommended for quantifying Sazetidine A dihydrochloride in complex biological matrices?
Basic Method
Extract the compound from plasma/brain homogenates using protein precipitation (acetonitrile:water, 80:20). Quantify via LC-MS/MS with deuterated internal standards (e.g., Sazetidine-d4) .
Advanced Technique
Develop a validated UPLC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤0.1 ng/mL. Include stability tests for freeze-thaw cycles and autosampler conditions (4°C for 24 hrs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
